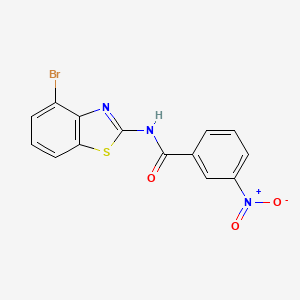![molecular formula C13H13ClFN3OS B2391674 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 2224328-04-3](/img/structure/B2391674.png)
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine and fluorine atoms, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Substitution on Pyridine Ring: The pyridine ring is chlorinated and fluorinated using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Coupling Reaction: The thiazole derivative is then coupled with the halogenated pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
- 5-Chloro-6-fluoro-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Uniqueness
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the propan-2-yl group on the thiazole ring, which may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(2)10-6-20-11(18-10)5-17-13(19)8-3-9(14)12(15)16-4-8/h3-4,6-7H,5H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRZOPYMGHMSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CNC(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
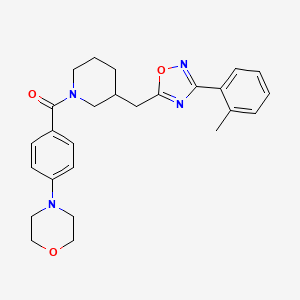
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

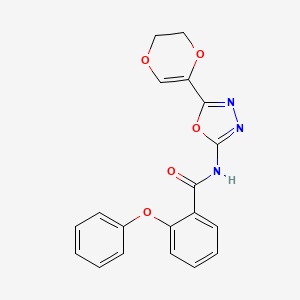
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
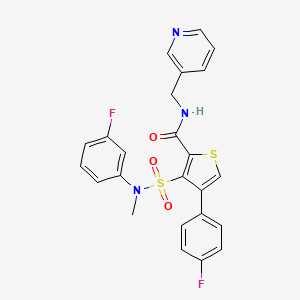
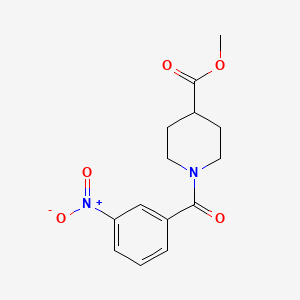
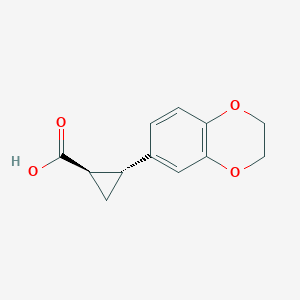
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
